3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory conditions.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A similar compound with a different substitution pattern on the thiazole ring.
Aminomethyl propanol: Another related compound used in cosmetics and as a precursor to other chemical compounds.
Uniqueness
3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-5(3-9)7(11)8-10-4-6(2)12-8/h4-5,7,11H,3,9H2,1-2H3 |
InChI Key |
WYYMBBGOMIANAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(C(C)CN)O |
Origin of Product |
United States |
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